Ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)benzoate Ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC8734104
InChI: InChI=1S/C19H22N2O3S/c1-3-24-18(22)15-6-8-16(9-7-15)21-19(25)20-13-12-14-4-10-17(23-2)11-5-14/h4-11H,3,12-13H2,1-2H3,(H2,20,21,25)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)OC
Molecular Formula: C19H22N2O3S
Molecular Weight: 358.5 g/mol

Ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)benzoate

CAS No.:

Cat. No.: VC8734104

Molecular Formula: C19H22N2O3S

Molecular Weight: 358.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)benzoate -

Specification

Molecular Formula C19H22N2O3S
Molecular Weight 358.5 g/mol
IUPAC Name ethyl 4-[2-(4-methoxyphenyl)ethylcarbamothioylamino]benzoate
Standard InChI InChI=1S/C19H22N2O3S/c1-3-24-18(22)15-6-8-16(9-7-15)21-19(25)20-13-12-14-4-10-17(23-2)11-5-14/h4-11H,3,12-13H2,1-2H3,(H2,20,21,25)
Standard InChI Key UMSSGNNXQFTLEP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)OC
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)OC

Introduction

Ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)benzoate is a complex organic compound featuring a variety of functional groups, including an ester, a carbamothioyl group, and a 4-methoxyphenyl moiety. Despite its potential interest in pharmaceutical and chemical research, detailed information on this specific compound is limited. This article aims to provide an overview of its structure, potential synthesis methods, and possible applications based on related compounds.

Synthesis Methods

The synthesis of Ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)benzoate likely involves multiple steps, starting with the preparation of intermediate compounds such as 4-aminobenzoic acid derivatives and 2-(4-methoxyphenyl)ethylamine. These intermediates can undergo reactions like esterification, amidation, and thioamide formation to yield the final product.

Steps for Synthesis:

  • Preparation of Intermediates: Synthesize 4-aminobenzoic acid ethyl ester and 2-(4-methoxyphenyl)ethylamine.

  • Thioamide Formation: React the amine with a suitable thioacylating agent to form the carbamothioyl group.

  • Coupling Reaction: Combine the thioamide intermediate with the aminobenzoate derivative under appropriate conditions.

Potential Applications

While specific applications for Ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)benzoate are not documented, compounds with similar structures often exhibit biological activity. For instance, carbamothioyl-containing compounds can interact with enzymes or receptors, influencing various biochemical pathways.

Related Compounds:

  • Ethyl 2-[({[(4-methoxyphenyl)acetyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound features a similar carbamothioyl group and has been studied for its chemical properties .

  • N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide: This compound shows potential as a 5-lipoxygenase inhibitor, highlighting the importance of tetrahydrobenzothiophene derivatives in drug discovery .

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